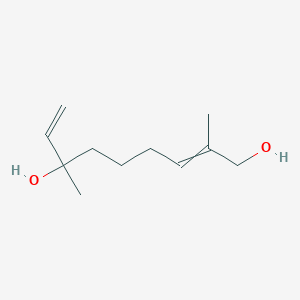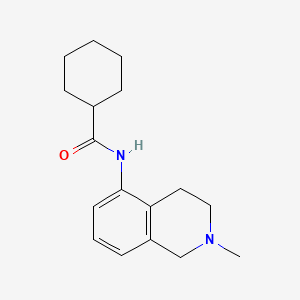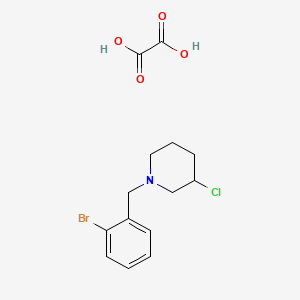
(Z)-2,3-dimethylpent-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,3-Dimethylpent-2-enedioic acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms in the pentane chain, with two methyl groups attached to the second and third carbons. This compound is a type of unsaturated dicarboxylic acid, which means it contains two carboxyl groups (-COOH) and a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dimethylpent-2-enedioic acid can be achieved through various organic reactions. One common method involves the aldol condensation of acetone with malonic acid, followed by decarboxylation. The reaction conditions typically require a base such as sodium hydroxide and a controlled temperature to facilitate the condensation and subsequent decarboxylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. These methods often utilize catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-Dimethylpent-2-enedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated dicarboxylic acids.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as alcohols and amines can be used in the presence of acid catalysts to form esters and amides, respectively.
Major Products
Scientific Research Applications
(Z)-2,3-Dimethylpent-2-enedioic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of its derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals, including plasticizers, resins, and coatings.
Mechanism of Action
The mechanism of action of (Z)-2,3-dimethylpent-2-enedioic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Maleic Acid: An unsaturated dicarboxylic acid with a similar structure but different stereochemistry.
Fumaric Acid: Another unsaturated dicarboxylic acid, isomeric with maleic acid but with different chemical properties.
Adipic Acid: A saturated dicarboxylic acid used in the production of nylon and other polymers.
Uniqueness
(Z)-2,3-Dimethylpent-2-enedioic acid is unique due to its specific stereochemistry and the presence of methyl groups, which influence its reactivity and potential applications. Its distinct structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.
Properties
CAS No. |
52101-60-7 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(Z)-2,3-dimethylpent-2-enedioic acid |
InChI |
InChI=1S/C7H10O4/c1-4(3-6(8)9)5(2)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4- |
InChI Key |
NAKQGXVVYBJTAK-PLNGDYQASA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)O)/CC(=O)O |
Canonical SMILES |
CC(=C(C)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


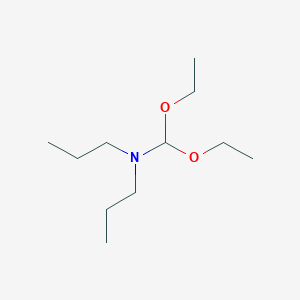
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)

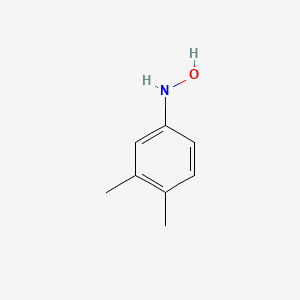
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
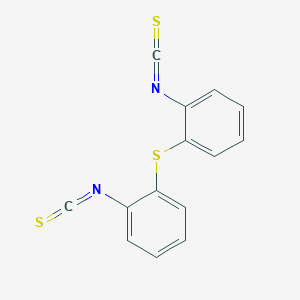

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)
